N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide is 257.116426730 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Cytotoxicity : New derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine have been synthesized, characterized, and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds, including analogs of N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide, were developed through reactions involving hydrazine hydrate, showcasing the compound's versatility in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Antibacterial Activity : Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, synthesized through condensation and cyclization processes involving hydrazine, demonstrated antibacterial activity. This highlights the potential of N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide derivatives in developing new antibacterial agents (Aghekyan et al., 2020).
Green Synthesis Using Isonicotinic Acid : A green synthesis method for 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles was reported, using isonicotinic acid as a dual and biological organocatalyst. This method emphasizes the eco-friendly synthesis of N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide derivatives (Zolfigol et al., 2013).
Biological Activities
Potential Anticancer Activity : Pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives, prepared from reactions involving hydrazine, showed cytotoxicity in a panel of cell lines, suggesting potential anticancer applications. This includes derivatives structurally related to N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide (Bu et al., 2002).
Regulation of Plant Metabolism : Pyrazinamide and its derivatives, including structural analogs of N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. These compounds suppress the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), suggesting their potential as regulators of plant metabolism (Sun et al., 2017).
Antiviral Activities : Benzamide-based 5-aminopyrazoles and their fused heterocycles exhibited remarkable activity against the avian influenza virus, highlighting the therapeutic potential of N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10(11-4-3-5-12(8-11)19-2)17-14(18)13-9-15-6-7-16-13/h3-10H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQGTQVQBJFJQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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